molecular formula C21H24N2O4 B15100629 N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-3-(4-methoxyphenyl)propanamide

N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-3-(4-methoxyphenyl)propanamide

Cat. No.: B15100629
M. Wt: 368.4 g/mol
InChI Key: HSDGYEQLUOLYDV-UHFFFAOYSA-N
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Description

N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-3-(4-methoxyphenyl)propanamide is a complex organic compound featuring a pyrrolidinone ring and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-3-(4-methoxyphenyl)propanamide typically involves the construction of the pyrrolidinone ring followed by the introduction of the methoxyphenyl groups. One common method involves the reaction of 5-methoxy-2-nitrobenzaldehyde with pyrrolidinone under reductive conditions to form the core structure.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors and continuous flow systems to ensure efficient mixing and reaction kinetics. Solvent selection and purification steps are also critical to achieving high-quality product .

Chemical Reactions Analysis

Types of Reactions

N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-3-(4-methoxyphenyl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-3-(4-methoxyphenyl)propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-3-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s methoxy groups can also participate in hydrogen bonding and van der Waals interactions, stabilizing the enzyme-inhibitor complex .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylpropanamide
  • N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-3-(3-methoxyphenyl)propanamide

Uniqueness

N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-3-(4-methoxyphenyl)propanamide is unique due to its specific substitution pattern on the phenyl rings, which can influence its binding affinity and selectivity towards biological targets. The presence of methoxy groups enhances its solubility and potential bioavailability .

Properties

Molecular Formula

C21H24N2O4

Molecular Weight

368.4 g/mol

IUPAC Name

N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-3-(4-methoxyphenyl)propanamide

InChI

InChI=1S/C21H24N2O4/c1-26-16-8-5-15(6-9-16)7-12-20(24)22-18-14-17(27-2)10-11-19(18)23-13-3-4-21(23)25/h5-6,8-11,14H,3-4,7,12-13H2,1-2H3,(H,22,24)

InChI Key

HSDGYEQLUOLYDV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NC2=C(C=CC(=C2)OC)N3CCCC3=O

Origin of Product

United States

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